molecular formula C17H16N2O B5714514 N-(3-methoxyphenyl)-4-methylquinolin-2-amine

N-(3-methoxyphenyl)-4-methylquinolin-2-amine

Cat. No.: B5714514
M. Wt: 264.32 g/mol
InChI Key: SWHMCCZQEXIIAF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-methylquinolin-2-amine is a heterocyclic aromatic compound that features a quinoline core substituted with a 3-methoxyphenyl group and a 4-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene .

Industrial Production Methods

Industrial production methods for N-(3-methoxyphenyl)-4-methylquinolin-2-amine may involve large-scale adaptations of the aforementioned synthetic routes. These methods often utilize continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-methylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-methoxyphenyl)-4-methylquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-methylquinolin-2-amine in biological systems involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit the activity of certain enzymes or receptors involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-4-methylquinolin-2-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-10-17(19-16-9-4-3-8-15(12)16)18-13-6-5-7-14(11-13)20-2/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHMCCZQEXIIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972013
Record name N-(3-Methoxyphenyl)-4-methylquinolin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5657-52-3
Record name N-(3-Methoxyphenyl)-4-methylquinolin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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